1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Vue d'ensemble

Description

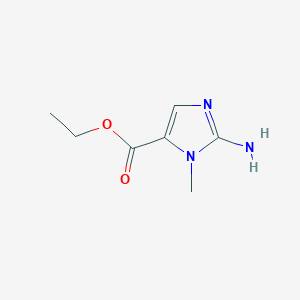

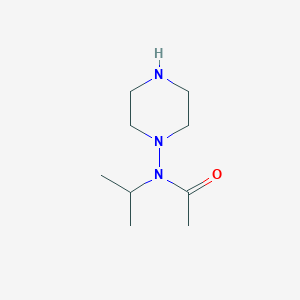

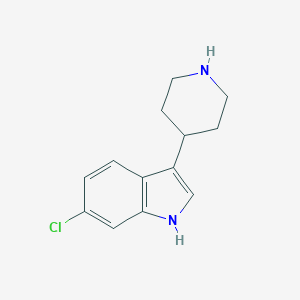

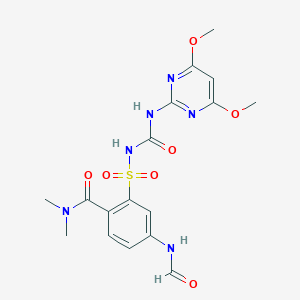

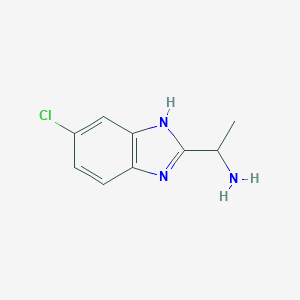

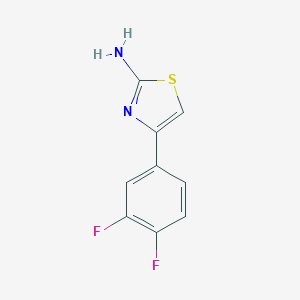

The compound “1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine” belongs to the class of organic compounds known as benzodiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a diazole ring . Benzodiazoles are used in a wide range of applications, including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring, which is a type of aromatic heterocycle. This means it has a cyclic structure with alternating single and double bonds, and it contains atoms other than carbon, specifically nitrogen in this case .Applications De Recherche Scientifique

Structural Analysis and Coordination Compounds

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine has been utilized in the synthesis and structural study of coordination compounds such as [Co(L)2(H2O)] and [Ni(L)2(H2O)2]. These compounds were investigated for their stable structures through ab initio calculations and X-ray diffraction analyses, indicating significant potential in coordination chemistry (Téllez et al., 2013).

Antimicrobial and Antifungal Activities

This compound has been used in the synthesis of various derivatives that exhibit promising antimicrobial and antifungal activities. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides displayed activity comparable to chloramphenicol, cefoperazone, and amphotericin B, indicating its potential in developing new antimicrobial agents (Pejchal et al., 2015).

Synthesis of Heterocyclic Compounds

The compound has been involved in the synthesis of heterocyclic compounds like 5-acylaminooxazoles and various thiazole derivatives. These syntheses often involve intramolecular cyclization and offer a pathway to create diverse heterocyclic structures with potential pharmaceutical applications (Katritzky et al., 1995); (Singh & Kumar, 1987).

QSAR Assay and TLC Data

The compound has been used in quantitative structure-activity relationships (QSAR) and thin-layer chromatography (TLC) assays. These studies focus on understanding the correlation between chromatographic and biological activity data, important for predicting the pharmacological activity of new drug candidates (Brzezińska & Kośka, 2003).

Synthesis of Azetidine-2-one Derivatives

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine has been instrumental in the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which were characterized for their antibacterial and cytotoxic properties. This research demonstrates the compound's role in developing potential therapeutic agents (Noolvi et al., 2014).

Propriétés

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBPHHBATSLCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)